Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate
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Overview
Description
Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a piperidine ring, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protecting group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which is then protected with a tert-butoxycarbonyl group. The protected pyrrolidine is then coupled with a piperidine derivative under specific reaction conditions to form the final product.
Preparation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the reduction of pyrrole or the cyclization of amino acids.
Protection with Boc Group: The pyrrolidine ring is then reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected pyrrolidine.
Coupling with Piperidine Derivative: The Boc-protected pyrrolidine is then coupled with a piperidine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine and pyrrolidine rings can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
N-Boc-pyrrolidine-3-carboxylic acid: Similar in structure but lacks the piperidine ring.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains a piperidine ring but differs in the substituents attached to it.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline: Another Boc-protected compound with a different core structure.
Properties
IUPAC Name |
methyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-9-7-13(11-18)17-8-5-6-12(10-17)14(19)21-4/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWFJOPCIMCWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCCC(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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